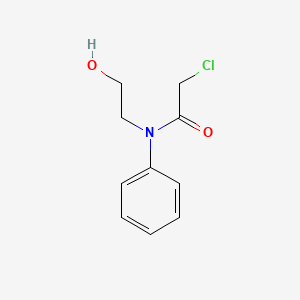

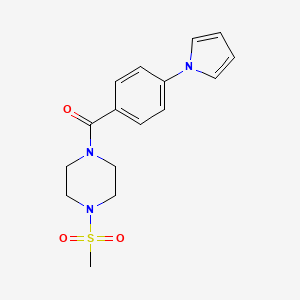

![molecular formula C26H28ClN3OS3 B2949085 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride CAS No. 1329847-98-4](/img/structure/B2949085.png)

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d]thiazol-2-yl moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . It also contains a tetrahydrothieno[2,3-c]pyridin-2-yl moiety, which is a tricyclic system with a pyridine ring fused to a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR, HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be determined through experimental and theoretical methods .Scientific Research Applications

Electroluminescence in Display Technology

The benzo[d]thiazol-2-yl group within the compound is structurally similar to other molecules that have been used in the development of electroluminescent materials . These materials are crucial for the creation of organic light-emitting diodes (OLEDs), which are used in display technology for smartphones, televisions, and other devices. The compound’s potential for strong luminescence could be harnessed to create more efficient and vibrant displays.

Photophysical Property Research

Compounds containing the benzo[d]thiazol-2-yl moiety have been studied for their photophysical properties, particularly their ability to exhibit dual fluorescence . This characteristic is valuable in the study of excited-state intramolecular proton transfer (ESIPT) processes, which are important in understanding the behavior of fluorescent molecules in various environments.

Catalysis in Organic Synthesis

The structural features of the compound suggest potential catalytic activity, particularly in the transfer hydrogenation of ketones . This process is significant in organic synthesis, where it can be used to produce a wide range of secondary alcohols, which are valuable intermediates in the production of pharmaceuticals and fine chemicals.

Material Science

Due to its potential thermal stability and unique molecular architecture, the compound could be investigated for its applications in material science . It might contribute to the development of new polymers or coatings with specific mechanical or chemical properties.

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-phenylsulfanylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3OS3.ClH/c1-2-29-15-14-19-22(17-29)33-26(24(19)25-27-20-11-6-7-12-21(20)32-25)28-23(30)13-8-16-31-18-9-4-3-5-10-18;/h3-7,9-12H,2,8,13-17H2,1H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJWTODGOMPHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCCSC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

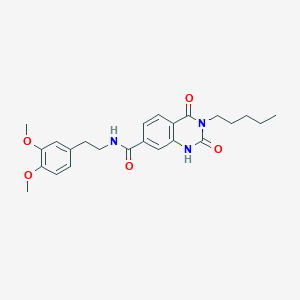

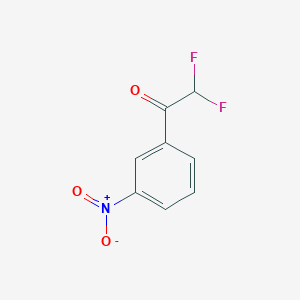

![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2949003.png)

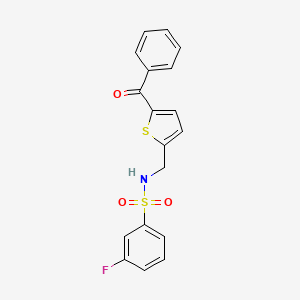

![1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2949010.png)

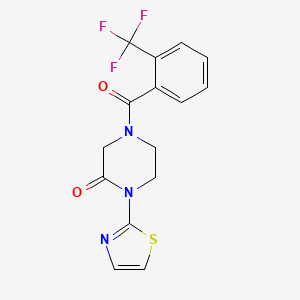

![1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2949011.png)

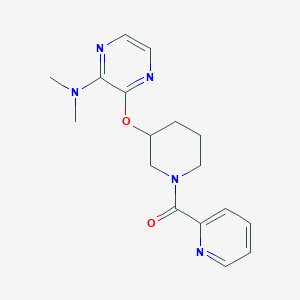

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2949014.png)

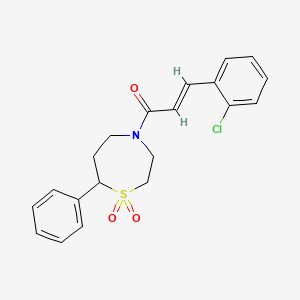

![2-Piperidin-1-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2949019.png)

![5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B2949022.png)